molecular formula C15H12FN3O B8091504 (R)-3-amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

(R)-3-amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B8091504
M. Wt: 269.27 g/mol
InChI Key: WIORTIPKQQCZHO-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

The synthesis of ®-3-amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyrrole with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium to form a key intermediate, which is then subjected to further reactions to yield the target compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-3-amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its interactions with various biological targets, including enzymes and receptors . In medicine, it shows promise as a potential therapeutic agent for the treatment of neurological disorders due to its benzodiazepine structure . Additionally, it has applications in the pharmaceutical industry for the development of new drugs.

Mechanism of Action

The mechanism of action of ®-3-amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties . The compound’s unique structure allows it to interact with these receptors in a specific manner, contributing to its pharmacological effects.

Properties

IUPAC Name

(3R)-3-amino-9-fluoro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-11-8-4-7-10-12(9-5-2-1-3-6-9)18-14(17)15(20)19-13(10)11/h1-8,14H,17H2,(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIORTIPKQQCZHO-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N[C@H](C(=O)NC3=C2C=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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